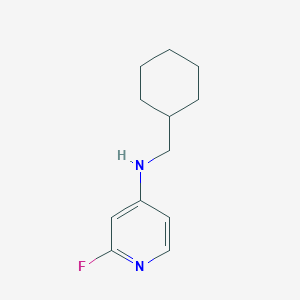
N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine is an organic compound that belongs to the class of fluoropyridines. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and a cyclohexylmethyl group attached to the nitrogen atom at the 4-position. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 2-position of the pyridine ring using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclohexylmethyl Group: The cyclohexylmethyl group can be attached to the nitrogen atom through reductive amination, where cyclohexylmethylamine is reacted with the pyridine derivative in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexylmethyl group, leading to the formation of cyclohexylmethyl ketones or alcohols.
Reduction: The compound can be reduced at the pyridine ring or the fluorine atom, resulting in the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products:
Oxidation: Cyclohexylmethyl ketones or alcohols.
Reduction: Hydrogenated derivatives of the pyridine ring.
Substitution: Derivatives with different nucleophiles replacing the fluorine atom.
Aplicaciones Científicas De Investigación
N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or dipole interactions. The cyclohexylmethyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability.
Comparación Con Compuestos Similares
N-(Cyclohexylmethyl)-2-chloropyridin-4-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(Cyclohexylmethyl)-2-bromopyridin-4-amine: Similar structure but with a bromine atom instead of fluorine.
N-(Cyclohexylmethyl)-2-iodopyridin-4-amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: N-(Cyclohexylmethyl)-2-fluoropyridin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C12H17FN2 |
|---|---|
Peso molecular |
208.27 g/mol |
Nombre IUPAC |
N-(cyclohexylmethyl)-2-fluoropyridin-4-amine |
InChI |
InChI=1S/C12H17FN2/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,14,15) |
Clave InChI |
RWQZUTQXFIXYTQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CNC2=CC(=NC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















